![molecular formula C19H17N3O5 B2364856 6-(2,5-Dimethoxyphenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one CAS No. 941930-87-6](/img/structure/B2364856.png)
6-(2,5-Dimethoxyphenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,5-Dimethoxyphenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one, commonly known as DNP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DNP has been found to exhibit various biochemical and physiological effects, making it a valuable tool for studying cellular metabolism and energy production.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
6-(2,5-Dimethoxyphenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one belongs to a class of pyridazin-3-one derivatives. A study by Ibrahim & Behbehani (2014) demonstrated the synthesis of various pyridazin-3-one derivatives, highlighting their potential for forming fused azines and other nitrogen-containing compounds, which are significant in pharmacological research and other chemical applications (Ibrahim & Behbehani, 2014).
Molecular Modeling and Structure Analysis
Kucharska et al. (2013) conducted a study focusing on the vibrational spectra, crystal structure, and DFT quantum chemical calculations of a similar compound, 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine. This research contributes to understanding the molecular and structural properties of pyridazin-3-one derivatives (Kucharska et al., 2013).
Biological Activity and Potential Applications
Arrué et al. (2017) explored the synthesis of new compounds related to pyridazin-3-one, focusing on their spectroscopic properties and potential as pesticides. This indicates the biological activity of such compounds and their potential applications in agronomy and pharmacology (Arrué et al., 2017).
Reactivity and Compound Formation
Figueroa et al. (2006) investigated the reactivity of tetrahydropyridine derivatives with hydrazines, leading to the formation of pyridazinones. This study adds to the understanding of how pyridazin-3-one derivatives can react under certain conditions to form new compounds, which can be relevant in various fields, including materials science and pharmaceuticals (Figueroa et al., 2006).
Corrosion Inhibition
Zarrouk et al. (2012) conducted a study on the inhibitory action of pyridazines, including pyridazin-3-one derivatives, on copper corrosion. This implies potential industrial applications of these compounds in corrosion prevention (Zarrouk et al., 2012).
Propriétés
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-26-15-7-9-18(27-2)16(11-15)17-8-10-19(23)21(20-17)12-13-3-5-14(6-4-13)22(24)25/h3-11H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVFDHOZKZSTJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-Dimethoxyphenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

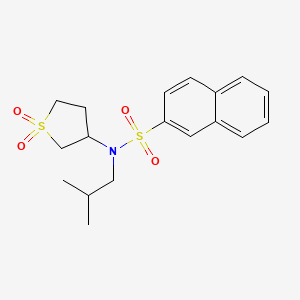
![5-chloro-N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B2364776.png)
![2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2364777.png)
![3-(2-methoxyethyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2364780.png)
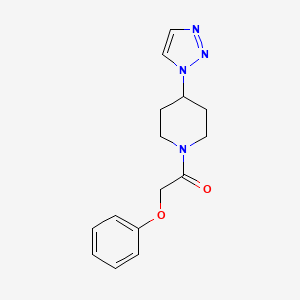
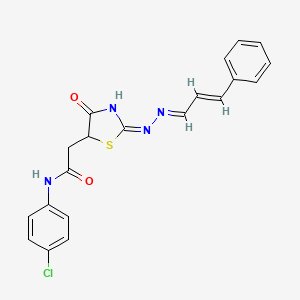
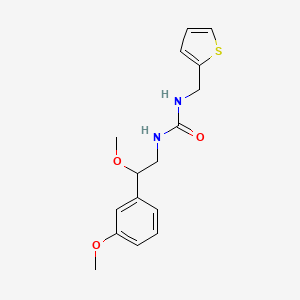
![Benzo[c][1,2,5]thiadiazol-5-yl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2364787.png)




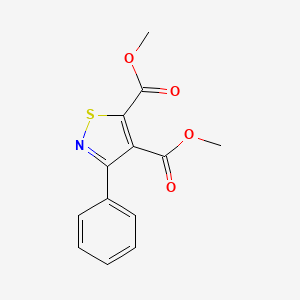
![N-(4-chlorobenzo[d]thiazol-7-yl)-2-fluorobenzamide](/img/structure/B2364796.png)